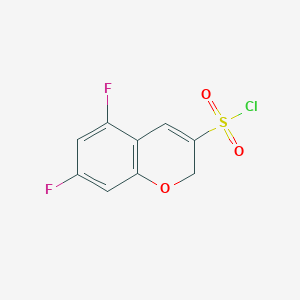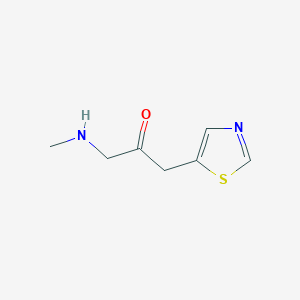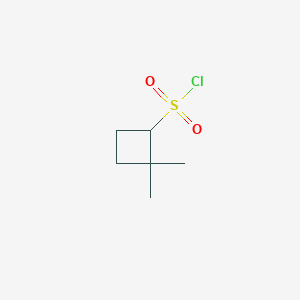
1-Cyclobutyl-2-methyl-3-(methylamino)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutyl-2-methyl-3-(methylamino)propan-1-one is an organic compound with the molecular formula C₉H₁₇NO. It is a cycloalkane derivative, characterized by a cyclobutyl ring attached to a propanone backbone with a methylamino substituent. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-2-methyl-3-(methylamino)propan-1-one typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Propanone Backbone: The cyclobutyl ring is then attached to a propanone backbone through a series of organic reactions, such as alkylation or acylation.
Introduction of the Methylamino Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-2-methyl-3-(methylamino)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, alkoxides, and amines under appropriate solvent and temperature conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-Cyclobutyl-2-methyl-3-(methylamino)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-2-methyl-3-(methylamino)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. Detailed studies on its binding affinity, molecular interactions, and pathway modulation are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Cyclobutylamine: A similar compound with a cyclobutyl ring and an amino group.
Cyclobutylmethylamine: Contains a cyclobutyl ring with a methylamino group attached to a different position.
Cyclobutylpropanone: A cyclobutyl ring attached to a propanone backbone without the methylamino group.
Uniqueness: 1-Cyclobutyl-2-methyl-3-(methylamino)propan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyclobutyl ring, propanone backbone, and methylamino group makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-cyclobutyl-2-methyl-3-(methylamino)propan-1-one |
InChI |
InChI=1S/C9H17NO/c1-7(6-10-2)9(11)8-4-3-5-8/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
KIZZCBHRLSNMEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC)C(=O)C1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


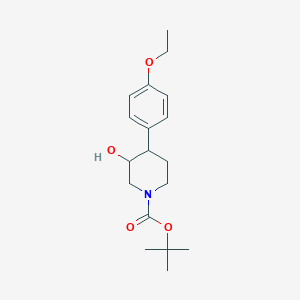
![3-Amino-1-[(benzyloxy)methyl]-1,4-dihydropyridin-4-one](/img/structure/B15253041.png)
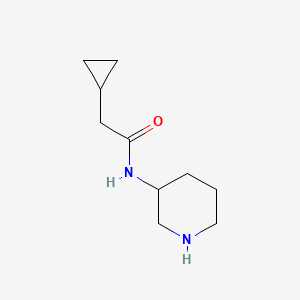
![Methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B15253057.png)
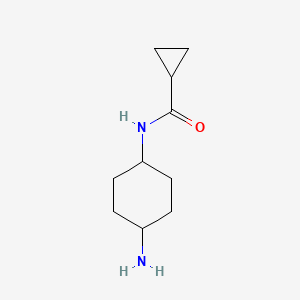
![Methyl 2-chloro-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15253079.png)
![6,6-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B15253085.png)

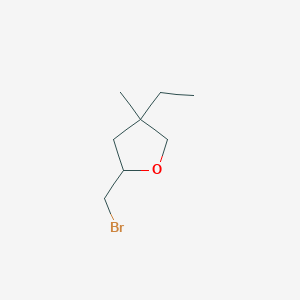
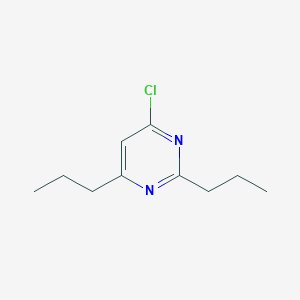
![1-(1-Methyl-1H-pyrrol-3-yl)-5-[(methylamino)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B15253126.png)
